4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound characterized by its complex molecular structure, which includes a thiadiazole ring and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. Subsequent chlorination and amidation reactions are then employed to introduce the chloro and butanamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide exerts its effects involves interaction with specific molecular targets and pathways. The chlorinated phenyl groups and the thiadiazole ring play crucial roles in binding to these targets, leading to biological responses.
Comparison with Similar Compounds
4-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
4-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Uniqueness: 4-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Biological Activity
4-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 2,4-dichlorophenyl group and a butanamide moiety. Its chemical structure can be represented as follows:
Where x, y, z, a, and b represent the respective counts of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the molecular formula.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- In Vitro Studies : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent growth inhibition against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells . The mechanism of action involved inducing apoptosis through the activation of caspase pathways and modulation of the Bax/Bcl-2 ratio .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
4e | MCF-7 | 0.28 | Apoptosis induction |
4i | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their efficacy against various bacterial strains.
- Activity Against Pathogens : In vitro tests indicated that certain thiadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship suggests that modifications in substituents can lead to enhanced antimicrobial potency.
Case Studies
- Study on Anticancer Activity : A study focused on synthesizing new 5-Aryl-1,3,4-thiadiazole-based anticancer agents demonstrated that compounds with specific substitutions showed enhanced cytotoxic effects on cancer cells compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Another research evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates, revealing promising results that warrant further exploration for potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3OS/c13-5-1-2-10(19)16-12-18-17-11(20-12)8-4-3-7(14)6-9(8)15/h3-4,6H,1-2,5H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNVTHCJZKHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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